REACTION_CXSMILES
|
Br[C:2]1[CH:6]=[C:5]([Si](C)(C)C)[S:4][C:3]=1[C:11]1[S:12][C:13]([Si](C)(C)C)=[CH:14][C:15]=1Br.C([Li])CCC.Cl[Si:27](Cl)([CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH3:39])[CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH3:33].O>O1CCCC1.CCCCCC>[CH2:34]([Si:27]1([CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH3:33])[C:2]2[CH:6]=[CH:5][S:4][C:3]=2[C:11]2[S:12][CH:13]=[CH:14][C:15]1=2)[CH2:35][CH2:36][CH2:37][CH2:38][CH3:39]
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Name
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|
Quantity
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10 g
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Type
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reactant
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Smiles
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BrC1=C(SC(=C1)[Si](C)(C)C)C=1SC(=CC1Br)[Si](C)(C)C
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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BrC1=C(SC(=C1)[Si](C)(C)C)C=1SC(=CC1Br)[Si](C)(C)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
|
Smiles
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C(CCC)[Li]
|
Name
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|
Quantity
|
27.5 mL
|
Type
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solvent
|
Smiles
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CCCCCC
|
Name
|
|
Quantity
|
5.7 g
|
Type
|
reactant
|
Smiles
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Cl[Si](CCCCCC)(CCCCCC)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
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UNSPECIFIED
|
Setpoint
|
-78 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The temperature was gradually raised to room temperature over the course of about 2 hours
|
Duration
|
2 h
|
Type
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EXTRACTION
|
Details
|
the product was extracted with hexane
|
Type
|
WASH
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Details
|
The organic layer was washed with water
|
Type
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DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous sodium sulfate
|
Type
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CONCENTRATION
|
Details
|
concentrated by filtration
|
Type
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DISSOLUTION
|
Details
|
The resulting yellow-orange oily substance was dissolved in hexane (100 mL)
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Type
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ADDITION
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Details
|
chloroform (50 mL), trifluoroacetic acid (5 mL) with the internal temperature at 2° C., and after 10 minutes of agitation water was added
|
Duration
|
10 min
|
Type
|
WASH
|
Details
|
the organic layer was washed
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated by filtration
|
Type
|
ADDITION
|
Details
|
Heptane (70 mL) was added to the reaction solution, which
|
Type
|
CONCENTRATION
|
Details
|
was then concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The resulting yellow-green oily substance was dissolved in hexane
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC)[Si]1(C2=C(C3=C1C=CS3)SC=C2)CCCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.1 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 92.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |